molecular formula C18H14ClN5OS B2401421 1-(3-chlorophenyl)-4-(4-(2-methoxyphenyl)thiazol-2-yl)-1H-1,2,3-triazol-5-amine CAS No. 1111406-44-0

1-(3-chlorophenyl)-4-(4-(2-methoxyphenyl)thiazol-2-yl)-1H-1,2,3-triazol-5-amine

Cat. No.: B2401421
CAS No.: 1111406-44-0
M. Wt: 383.85
InChI Key: RBBBSTGNHDICAH-UHFFFAOYSA-N
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Description

1-(3-chlorophenyl)-4-(4-(2-methoxyphenyl)thiazol-2-yl)-1H-1,2,3-triazol-5-amine is a synthetic organic compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-chlorophenyl)-4-(4-(2-methoxyphenyl)thiazol-2-yl)-1H-1,2,3-triazol-5-amine typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Thiazole Ring: Starting with 2-methoxyphenylthiourea and an α-haloketone to form the thiazole ring.

    Formation of the Triazole Ring: Using a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to form the 1,2,3-triazole ring.

    Coupling Reactions: Coupling the 3-chlorophenyl group to the triazole-thiazole intermediate.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(3-chlorophenyl)-4-(4-(2-methoxyphenyl)thiazol-2-yl)-1H-1,2,3-triazol-5-amine can undergo various chemical reactions, including:

    Oxidation: Potential oxidation of the methoxy group to form a hydroxyl group.

    Reduction: Reduction of the nitro group (if present) to an amine.

    Substitution: Halogen substitution reactions on the chlorophenyl ring.

Common Reagents and Conditions

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Using reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Using nucleophiles like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a hydroxyl derivative, while substitution could yield various substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving triazole and thiazole derivatives.

    Medicine: Potential use as a pharmaceutical agent due to its structural similarity to known bioactive compounds.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-chlorophenyl)-4-(4-(2-methoxyphenyl)thiazol-2-yl)-1H-1,2,3-triazol-5-amine would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-chlorophenyl)-4-(4-phenylthiazol-2-yl)-1H-1,2,3-triazol-5-amine
  • 1-(3-chlorophenyl)-4-(4-(2-hydroxyphenyl)thiazol-2-yl)-1H-1,2,3-triazol-5-amine

Uniqueness

1-(3-chlorophenyl)-4-(4-(2-methoxyphenyl)thiazol-2-yl)-1H-1,2,3-triazol-5-amine is unique due to the presence of both a methoxyphenyl group and a thiazole ring, which may confer distinct biological and chemical properties compared to other similar compounds.

Properties

IUPAC Name

3-(3-chlorophenyl)-5-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]triazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClN5OS/c1-25-15-8-3-2-7-13(15)14-10-26-18(21-14)16-17(20)24(23-22-16)12-6-4-5-11(19)9-12/h2-10H,20H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBBBSTGNHDICAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=CSC(=N2)C3=C(N(N=N3)C4=CC(=CC=C4)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClN5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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